molecular formula C24H16BrClF3N3O2S B2549370 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1226454-87-0

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2549370
CAS RN: 1226454-87-0
M. Wt: 582.82
InChI Key: HJQQYALQNXLPOD-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex molecule that likely contains multiple functional groups, including an imidazole ring, a thioether, a bromophenyl group, a trifluoromethoxy group, and a chlorophenyl group attached to an acetamide moiety. The presence of these groups suggests that the compound could exhibit a range of chemical properties and reactivity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step organic reactions. For example, the synthesis of related compounds often involves the formation of the imidazole ring followed by subsequent functionalization with halogenated phenyl groups and other substituents . The synthesis process is likely to require careful control of reaction conditions to ensure the correct attachment of the various substituents.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, a related compound with a chlorophenyl and thiazole ring was found to have the chlorophenyl ring oriented at an angle with respect to the thiazole ring, and the molecules were linked via intermolecular interactions . These structural details are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the imidazole ring, which is known to participate in various chemical reactions, including as a ligand in coordination chemistry. The halogenated phenyl groups could undergo further substitution reactions, and the acetamide moiety could be involved in hydrolysis under certain conditions. The thioether linkage might also be susceptible to oxidation or alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of halogen atoms and the trifluoromethoxy group could impart significant polarity to the molecule, affecting its solubility and melting point. The intermolecular interactions observed in related compounds, such as hydrogen bonding and pi interactions, would influence the compound's melting point, boiling point, and crystal packing .

Scientific Research Applications

Synthesis and Evaluation

  • A study on the synthesis and antitumor activity evaluation of new derivatives, focusing on compounds bearing different heterocyclic rings, showed considerable anticancer activity against some cancer cell lines. These compounds were synthesized using a base structure similar to the one , indicating the potential of such structures for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
  • Another research involved the structures of two compounds with a focus on their molecular "V" shape and intermolecular interactions, suggesting the structural complexity and potential interactivity of such compounds (Boechat et al., 2011).
  • Derivatives synthesized for antibacterial applications, starting from a common intermediate, exhibited significant activity, highlighting the potential of these structures in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Anticancer Potential

  • The synthesis and antimicrobial evaluation of derivatives indicate their active role against selected microbial species, showcasing the broad spectrum of pharmacological activities associated with such compounds (Gul et al., 2017).
  • New compounds with a focus on anticancer activity were studied for their selectivity and apoptosis induction, further emphasizing the therapeutic potential of similar chemical structures (Evren et al., 2019).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClF3N3O2S/c25-16-6-4-15(5-7-16)21-13-30-23(35-14-22(33)31-18-3-1-2-17(26)12-18)32(21)19-8-10-20(11-9-19)34-24(27,28)29/h1-13H,14H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQQYALQNXLPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

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